Scaffold Architecture Differentiation: Bis-Thiazole Amide vs. 2-Arylthiazole-4-Carboxamide Akt Inhibitor Series
The target compound incorporates a bis-thiazole carboxamide scaffold (thiazole-4-carboxamide linked to 4-methylthiazol-2-amine) that is structurally distinct from the extensively characterized 2-arylthiazole-5-carboxamide and 2-arylthiazole-4-carboxamide Akt/Pim1 kinase inhibitor series. In the comparative Akt inhibitor series, potent compounds such as 5m bear a 2-phenyl substituent and a 5-carboxamide orientation, with Akt1 IC₅₀ = 25 nM [1]. The target compound's reversed 4-carboxamide connectivity and 5-isopropyl-2-methyl substitution pattern place it in a different chemical sub-series claimed generically in the Bayer patent family [2], but no Akt or kinase IC₅₀ data are publicly available for this specific compound.
| Evidence Dimension | Core scaffold architecture and substitution pattern |
|---|---|
| Target Compound Data | Thiazole-4-carboxamide with N-(4-methylthiazol-2-yl) amide; 5-isopropyl; 2-methyl |
| Comparator Or Baseline | Compound 5m (2-phenylthiazole-5-carboxamide series): 2-(4-chlorophenyl) substitution; Akt1 IC₅₀ 25 nM |
| Quantified Difference | Scaffold topology differs (4-carboxamide vs. 5-carboxamide; bis-thiazole vs. mono-thiazole); no overlapping biological dataset available for direct potency comparison |
| Conditions | Akt1 enzymatic inhibition assay; comparator data from Lin et al. (2012) |
Why This Matters
The unique bis-thiazole architecture occupies underexplored chemical space within the broad 2-substituted thiazole-4-carboxamide patent landscape, reducing direct competition in structure-specific biological screening applications.
- [1] Lin, X. et al. New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorg. Med. Chem. Lett. 22(4), 1698–1701 (2012). View Source
- [2] Bothe, U. et al. (Bayer Schering Pharma AG). US Patent 7,897,626. Issued 2011. View Source
